molecular formula C15H16N2O2S B2405491 (E)-N-(4,5-dimethylthiazol-2-yl)-3-(2-methoxyphenyl)acrylamide CAS No. 685851-27-8

(E)-N-(4,5-dimethylthiazol-2-yl)-3-(2-methoxyphenyl)acrylamide

Cat. No. B2405491
CAS RN: 685851-27-8
M. Wt: 288.37
InChI Key: MGEYUZXRWZAVTQ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4,5-dimethylthiazol-2-yl)-3-(2-methoxyphenyl)acrylamide, also known as MTT, is a yellow water-soluble tetrazolium dye that is widely used in scientific research. MTT is a commonly used reagent for measuring cell viability and proliferation in a variety of cell types. In

Scientific Research Applications

  • Corrosion Inhibition in Copper :

    • Acrylamide derivatives like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide have been studied for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. These compounds showed potential as mixed-type inhibitors, reducing the value of double-layer capacitance and demonstrating high efficiencies in corrosion prevention (Abu-Rayyan et al., 2022).
  • Cytotoxicity and Antitumor Activity :

    • Synthesized acrylamide derivatives, including those similar to (E)-N-(4,5-dimethylthiazol-2-yl)-3-(2-methoxyphenyl)acrylamide, have been evaluated for cytotoxic activity against cancer cells like Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
    • Studies have also investigated acrylamide's cytotoxic effects on human colon adenocarcinoma cell line Caco-2, indicating its pro-oxidative effects leading to apoptotic cell death (Nowak et al., 2020).
  • Synthesis and Characterization for Biological Applications :

    • Research on synthesizing and characterizing acrylamide derivatives for biological applications, including their interaction with proteins like bovine serum albumin, has been conducted. Such studies are crucial in understanding the molecular interactions and potential therapeutic applications of these compounds (Meng et al., 2012).
  • Use in Tissue Engineering and Drug Development :

    • Acrylamide derivatives have been incorporated into polymeric materials for tissue engineering applications. For example, thermoresponsive poly(N-isopropyl acrylamide)-based scaffolds have been developed for potential use in tissue regeneration (Galperin, Long, & Ratner, 2010).
    • The synthesis of acrylamide derivatives has also been explored for the development of new drug candidates, particularly as inhibitors in disease treatment (Okazaki et al., 1998).
  • Photodynamic Therapy in Cancer Treatment :

    • Certain acrylamide derivatives are being researched for their potential in photodynamic therapy, a treatment method for cancer that involves light-sensitive compounds (Pişkin, Canpolat, & Öztürk, 2020).

properties

IUPAC Name

(E)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-10-11(2)20-15(16-10)17-14(18)9-8-12-6-4-5-7-13(12)19-3/h4-9H,1-3H3,(H,16,17,18)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEYUZXRWZAVTQ-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C=CC2=CC=CC=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)/C=C/C2=CC=CC=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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